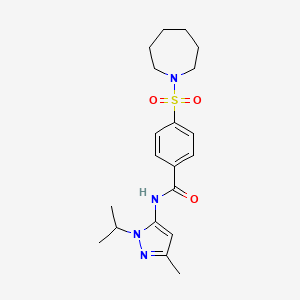

4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-15(2)24-19(14-16(3)22-24)21-20(25)17-8-10-18(11-9-17)28(26,27)23-12-6-4-5-7-13-23/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUPSXUNSJNCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a benzamide core, an azepane sulfonyl group, and a pyrazole moiety. Its chemical formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Inhibition of Menin-Mixed Lineage Leukemia Interaction

Research indicates that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various cancer pathways, particularly in certain types of leukemia associated with MLL fusion proteins. Inhibitors targeting this pathway have significant therapeutic implications for treating malignancies linked to MLL fusion proteins.

Anti-inflammatory and Analgesic Properties

Similar compounds have shown varied pharmacological effects, including anti-inflammatory and analgesic properties. This suggests that this compound may also possess these beneficial effects, warranting further investigation into its potential applications in these therapeutic areas.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Preliminary studies suggest effective binding to protein targets involved in oncogenic signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and kinetics.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that may confer distinct biological properties to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | C22H17N3O | Lacks sulfonamide functionality; different pharmacological profile |

| 4-{[4-(Azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-YL]methyl}-N-(2-methoxyethyl)benzamide | C22H32N4O4S | Similar azepane-sulfonamide structure but different substituents affecting activity |

| 5-fluoro-N-methyl-2-[4-[7-[2-Oxo-benzimidazol]methyl]-2,7-diazaspiro]pyrimidin | C23H24F2N6O | Contains a different heterocyclic system; potential differences in biological activity |

Synthesis and Modification

The synthesis of this compound typically involves several key steps that allow for modifications leading to derivatives with enhanced properties. These synthetic routes are crucial for developing compounds with improved biological activity or altered pharmacokinetic properties.

科学研究应用

Biological Activities

Research indicates that 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exhibits several promising biological activities:

- Inhibition of Menin-Mixed Lineage Leukemia Interaction : The compound has been studied as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which plays a critical role in certain cancer pathways. Such inhibitors are significant for developing therapies targeting leukemia and other malignancies associated with MLL fusion proteins.

- Potential Anti-inflammatory and Analgesic Properties : Similar compounds have shown varied pharmacological effects, including anti-inflammatory and analgesic activities. This suggests that this compound could be explored for further investigation in these therapeutic areas.

Synthetic Routes

The synthesis of this compound typically involves multiple key steps, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties. Understanding these synthetic pathways is crucial for developing derivatives with improved efficacy.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Preliminary studies suggest effective binding to protein targets involved in oncogenic signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can provide insights into binding affinities and kinetics.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Cancer Research : A study demonstrated that derivatives of similar structures exhibit significant inhibition of specific cancer cell lines, suggesting that this compound may possess comparable effects.

- Antimicrobial Activity : Research into structurally related compounds has shown promising results against various pathogens, indicating potential applications in treating infections .

Comparison with Related Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Compound A | Inhibits MLL | Benzamide core |

| Compound B | Antimicrobial | Pyrazole moiety |

| This compound | Potential anti-inflammatory | Azepane sulfonyl group |

常见问题

Basic Research Questions

Synthetic Optimization Q: What methodologies are recommended for optimizing the multi-step synthesis of 4-(azepan-1-ylsulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide? A: The synthesis typically involves sequential sulfonylation and amidation reactions. Key steps include:

- Intermediate purification : Use column chromatography (e.g., silica gel) to isolate intermediates, as demonstrated for pyrazole-carboxamide analogs in .

- Catalyst selection : Palladium/copper-catalyzed coupling (e.g., Sonogashira) for aryl-alkyne bonds, referenced in for structurally similar triazole derivatives.

- Yield improvement : Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride to amine ratio) and solvent polarity (e.g., DMF for solubility) based on copolymerization strategies in . Post-synthesis, validate purity via HPLC (≥95%) and 1H NMR (e.g., absence of residual solvents) .

Structural Characterization Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: A combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks for the azepane sulfonyl (δ ~3.2 ppm for CH2 groups) and pyrazole protons (δ ~6.5 ppm for aromatic H), as seen in for pyrazole-acetamide analogs.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 436.18 (calculated for C22H30N4O3S).

- X-ray crystallography : Resolve stereochemistry, particularly for the isopropyl group (e.g., torsion angles in ). Compare data with PubChem entries for sulfonamide-triazole hybrids ( ) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: How can researchers systematically evaluate the impact of substituents on biological activity? A: Follow this workflow:

- Functional group variation : Synthesize analogs with modified azepane (e.g., cyclohexane) or pyrazole (e.g., 3-trifluoromethyl) groups. highlights triazole substituent effects on binding.

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization ().

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/logP with activity (). Prioritize modifications at the sulfonyl group, which influences solubility and target engagement .

Target Identification Strategies Q: What approaches are effective for identifying biological targets of this compound? A: Combine experimental and computational methods:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates (referenced in for similar acetamides).

- Phage display libraries : Screen for peptide targets using the compound as bait.

- Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells (e.g., RNA-seq in ). Cross-validate hits with STRING database protein interaction networks .

Stability and Degradation Pathways Q: How should researchers assess stability under experimental storage conditions? A: Conduct accelerated stability studies:

- Forced degradation : Expose to heat (40°C), light (UV-Vis), and humidity (75% RH) for 14 days. Monitor via HPLC ( ).

- Degradant identification : Use LC-MS to detect hydrolysis products (e.g., benzamide cleavage). Store lyophilized samples at -20°C in amber vials to minimize sulfonamide bond hydrolysis .

Addressing Data Contradictions Q: How can conflicting reports about this compound’s bioactivity be resolved? A: Standardize protocols across labs:

- Purity verification : Require ≥95% purity (HPLC) and batch-to-batch consistency (NMR).

- Assay conditions : Control pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) to replicate physiological conditions ().

- Positive controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data. Publish raw datasets (e.g., IC50 curves) for meta-analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。